5-Methyl-2-(tributylstannyl)furan

Vue d'ensemble

Description

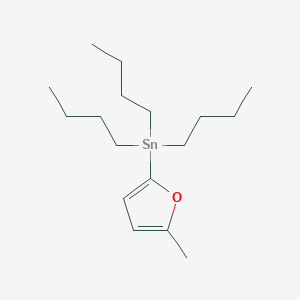

5-Methyl-2-(tributylstannyl)furan: is an organotin compound with the molecular formula C17H32OSn. It is a derivative of furan, a heterocyclic organic compound, and contains a tributylstannyl group attached to the furan ring. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)furan typically involves the stannylation of 5-methylfuran. One common method is the reaction of 5-methylfuran with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-2-(tributylstannyl)furan undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The tributylstannyl group can be replaced by other functional groups through substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. .

Major Products:

Oxidation: Furanones and other oxygenated furans.

Reduction: Dihydrofurans.

Substitution: Various substituted furans depending on the nature of the substituent introduced

Applications De Recherche Scientifique

Organic Synthesis

5-Methyl-2-(tributylstannyl)furan serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The tributylstannyl group allows for the formation of carbon-carbon bonds through Stille coupling reactions, which are essential for constructing complex organic molecules.

Stille Coupling Reactions

Stille coupling reactions involving this compound have been utilized to synthesize various aryl and heteroaryl compounds. For instance, the compound can be coupled with different halides to produce substituted furans and other heterocycles, which are significant in pharmaceutical development and materials science .

| Reaction Type | Example Compounds | Reference |

|---|---|---|

| Stille Coupling | 2-(Tributylstannyl)furan with aryl halides | |

| Cross-Coupling | Synthesis of substituted furans |

Medicinal Chemistry

The potential medicinal applications of this compound have been explored, particularly in the context of developing new therapeutic agents.

Antiprotozoal Activity

Recent studies have indicated that derivatives of furan compounds exhibit antiprotozoal activity. For example, modifications involving the furan ring have shown promising results against parasites such as Trypanosoma brucei and Plasmodium falciparum. The incorporation of the tributylstannyl group enhances the bioactivity of these compounds by improving their solubility and stability .

Fluorescent Probes

Furan derivatives, including those modified with tributylstannyl groups, have been investigated as fluorescent probes for biological imaging. Their photophysical properties make them suitable for use in nucleic acid studies, where they can be incorporated into DNA strands to monitor hybridization events .

Case Studies

Several case studies highlight the applications of this compound in research:

Synthesis of Nucleoside Analogues

In a study involving nucleoside analogues, this compound was used to create modified nucleotides that displayed enhanced fluorescent properties. These analogues were successfully incorporated into DNA oligonucleotides, demonstrating high coupling efficiency and stability upon hybridization .

Development of Antiparasitic Agents

Research on new diamidine compounds has revealed that substituting traditional components with furan derivatives significantly enhances antiparasitic activity. The study showed that compounds derived from this compound exhibited potent effects against T. b. rhodesiense, with some achieving cure rates of up to 75% in infected mouse models .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(tributylstannyl)furan primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The furan ring can also undergo electrophilic aromatic substitution reactions, where the methyl group directs the incoming electrophile to specific positions on the ring .

Comparaison Avec Des Composés Similaires

5-Methyl-2-(trimethylstannyl)furan: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

2-(Tributylstannyl)furan: Lacks the methyl group at the 5-position.

5-Methyl-2-(tributylstannyl)thiophene: Contains a thiophene ring instead of a furan ring

Uniqueness: 5-Methyl-2-(tributylstannyl)furan is unique due to the presence of both the methyl and tributylstannyl groups, which influence its reactivity and the types of reactions it can undergo. The combination of these groups makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Activité Biologique

Chemical Structure and Properties

5-Methyl-2-(tributylstannyl)furan has the molecular formula and a molecular weight of approximately 358.12 g/mol. The compound features a tributylstannyl group attached to a methyl-substituted furan ring, which contributes to its unique reactivity profile in various chemical transformations.

Synthesis

The synthesis of this compound typically involves the stannylation of 5-methyl-2-furyl bromide or chloride using tributyltin hydride in the presence of a palladium catalyst. This method allows for effective formation under controlled conditions, generally at elevated temperatures (80-120°C) in solvents such as toluene or dimethylformamide.

General Overview

Despite its structural novelty, comprehensive studies specifically targeting the biological activity of this compound are scarce. Current literature primarily discusses its role in organic synthesis rather than direct biological interactions. The lack of established mechanisms of action limits the understanding of its potential pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the potential biological implications of this compound, it is beneficial to compare it with other organotin compounds that have been studied more extensively. Below is a table summarizing some related compounds and their notable features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(Tributylstannyl)furan | Organotin furan | Lacks methyl substitution; simpler structure |

| 5-Chloro-2-(tributylstannyl)furan | Organotin furan | Chlorine substituent at the 5-position |

| 6-Fluoro-2-(tributylstannyl)furan | Organotin furan | Fluorine substituent at the 6-position |

| 4-Chloro-2-(tributylstannyl)furan | Organotin furan | Chlorine substituent at the 4-position |

| 2-(Tributylstannyl)quinoline | Organotin quinoline | Different heterocyclic structure; potential bioactivity |

The presence of a methyl group at the 5-position in this compound may influence its reactivity and selectivity compared to these structurally similar compounds.

Case Studies and Research Findings

Although specific case studies on this compound are lacking, studies on related furan derivatives provide insights into potential applications:

- Antiprotozoal Activity : New diamidine compounds derived from furan structures demonstrated significant activity against T. b. r. and P. f., with some achieving high selectivity indices .

- Tyrosinase Inhibition : Furan-chalcone derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase, revealing potent activity that could inform future studies on similar structures .

These findings suggest that further investigations into the biological properties of this compound could yield valuable insights.

Propriétés

IUPAC Name |

tributyl-(5-methylfuran-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5O.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMIHZHASCPXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554491 | |

| Record name | Tributyl(5-methylfuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118486-95-6 | |

| Record name | Tributyl(5-methylfuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.